![molecular formula C11H18N2O2S2 B12537144 [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid CAS No. 827596-93-0](/img/structure/B12537144.png)
[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid is a sulfur-containing organic compound with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Thioether Formation: The pyrazole derivative is then reacted with a thiol compound to introduce the sulfanyl groups.
Acetic Acid Introduction: Finally, the compound is treated with a carboxylating agent to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The pyrazole ring is known for its biological activity, and the presence of sulfur atoms can enhance the compound’s pharmacokinetic properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites, while the sulfanyl groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the sulfanyl and acetic acid groups.
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the sulfanyl groups but contains the pyrazole and acetic acid functionalities.
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Contains a nitro group instead of sulfanyl groups.
Uniqueness
[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid is unique due to the presence of both sulfanyl and acetic acid groups attached to the pyrazole ring. This combination of functionalities can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
827596-93-0 |
|---|---|
Molecular Formula |
C11H18N2O2S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfanyl]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H18N2O2S2/c1-9-7-10(2)13(12-9)3-4-16-5-6-17-8-11(14)15/h7H,3-6,8H2,1-2H3,(H,14,15) |
InChI Key |
NPFAEHNPNAWLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCSCCSCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


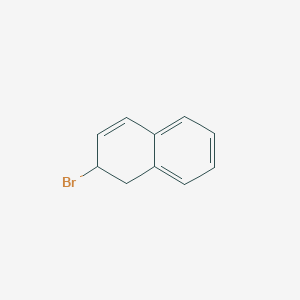
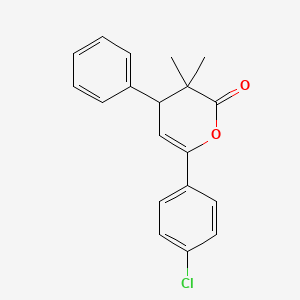
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
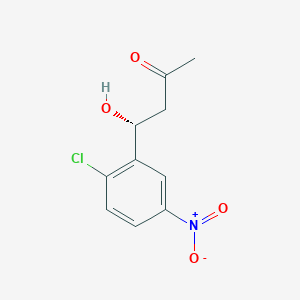
-](/img/structure/B12537098.png)
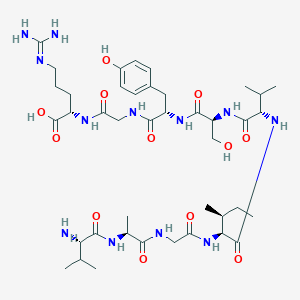
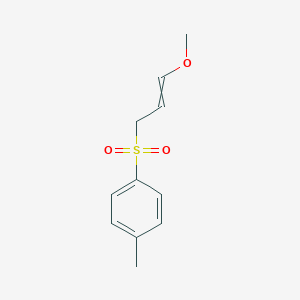
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
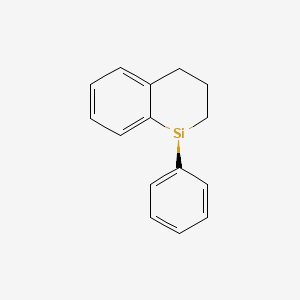
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
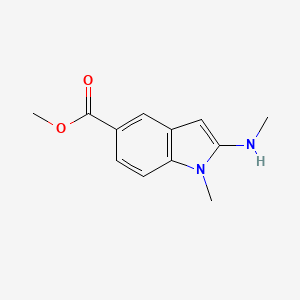
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

